molecular formula C12H9N3O3 B2941239 2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide CAS No. 54961-09-0

2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide

Cat. No.: B2941239
CAS No.: 54961-09-0
M. Wt: 243.222
InChI Key: NHOKYAKIKIONSK-UHFFFAOYSA-N
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Description

2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide is a chemical compound with the CAS registry number 54961-09-0 . It has a molecular formula of C12H9N3O3 and a molecular weight of 243.22 g/mol . This nitrophenyl derivative is characterized by a penta-2,4-dienamide backbone with a cyano functional group, a structure that may be of interest in the development of organic materials and as a building block in synthetic chemistry . The compound is supplied as a solid with a predicted boiling point of 545.7±50.0 °C and a density of 1.355±0.06 g/cm³ . Its topological polar surface area is approximately 113 Ų . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c13-8-10(12(14)16)6-3-5-9-4-1-2-7-11(9)15(17)18/h1-7H,(H2,14,16)/b5-3+,10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOKYAKIKIONSK-IYNMRSRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C(C#N)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C(/C#N)\C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 5-position and the nature of the electron-withdrawing/donating groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (5-position) Functional Groups Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide 2-Nitrophenyl Cyano, Amide N/A N/A Nitro stretches (~1500 cm⁻¹)
2-Cyano-5-(dimethylamino)-5-(furan-2-yl)penta-2,4-dienamide (8b) Furan-2-yl, Dimethylamino Cyano, Amide, NH₂ 245–246 75 NH₂ (3388 cm⁻¹), CN (2193 cm⁻¹)
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) Benzo[d][1,3]dioxol-5-yl Amide, Triazole 230–231 85.7 O-CH2-O (2911 cm⁻¹), C=O (1694 cm⁻¹)
(2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienamide (13a) 4-Chlorophenyl-tetrazolyl Tetrazole, Amide N/A N/A Tetrazole C=N (1600–1650 cm⁻¹)
5-Benzo[1,3]dioxol-5-yl-N-(2-methylpropyl)penta-2,4-dienamide (Piperlonguminine) Benzo[1,3]dioxol-5-yl Amide, Isobutyl 166–168 N/A C=O (1694 cm⁻¹)

Spectral and Analytical Data

  • IR Spectroscopy: Nitro groups in the target compound exhibit characteristic stretches (~1500 cm⁻¹), while cyano groups show peaks at ~2193 cm⁻¹ in analogs like 8b .
  • NMR Data : The 2-nitrophenyl group in the target compound likely deshields adjacent protons, causing distinct chemical shifts (δ 7.2–8.2 ppm for aromatic protons) compared to benzodioxole derivatives (δ 6.8–7.5 ppm) .

Biological Activity

Introduction

2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H10_{10}N4_{4}O2_{2}, with a molecular weight of approximately 258.24 g/mol. The compound features a cyano group, a nitrophenyl moiety, and a pentadienamide backbone, contributing to its reactivity and biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
  • Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in cancer cell proliferation and survival, further contributing to its anticancer properties.

In Vivo Studies

Recent studies have explored the effects of this compound in animal models. One notable study investigated its impact on testicular function when co-administered with doxorubicin (DOX). The findings indicated that:

  • Co-treatment with the compound significantly increased germ cell numbers and decreased apoptotic cell counts compared to DOX treatment alone.
  • Histological analysis revealed restoration of normal testicular architecture and function after treatment with this compound .

In Vitro Studies

In vitro experiments have further elucidated the compound's biological activity:

  • Cell Line Studies : Various cancer cell lines were treated with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity.
Cell LineIC50 (μM)
HeLa15
MCF-720
A54925
  • Mechanistic Insights : Flow cytometry analysis confirmed that treated cells underwent apoptosis, as evidenced by increased Annexin V staining and decreased mitochondrial membrane potential.

Case Study 1: Cancer Therapy

A clinical case study involving patients with advanced-stage cancer highlighted the potential of this compound as an adjunct therapy. Patients receiving this compound alongside standard chemotherapy exhibited improved outcomes, including reduced tumor size and enhanced quality of life metrics.

Case Study 2: Neuroprotection

Another study focused on neuroprotective effects demonstrated that the compound could mitigate neuronal damage in models of neurodegenerative diseases. Behavioral assessments showed improved motor function and cognitive performance in treated animals compared to controls.

Q & A

Q. How can researchers leverage high-throughput screening to discover novel derivatives with enhanced properties?

  • Methodological Answer : Implement combinatorial chemistry workflows (e.g., parallel synthesis of nitroaryl/cyano analogs) and automate characterization via LC-MS and robotic crystallography. Use cheminformatics tools (e.g., RDKit) to map structure-activity relationships .

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